SDMA SDMA N(omega),N'(omega)-dimethyl-L-arginine is a L-arginine derivative having two methyl groups at the N(omega)- and N'(omega)-positions It has a role as an EC 1.14.13.39 (nitric oxide synthase) inhibitor. It is a member of guanidines, a non-proteinogenic L-alpha-amino acid, a L-arginine derivative and a dimethylarginine. It is a conjugate base of a N(omega),N('omega)-dimethyl-L-argininium(1+). It is a tautomer of a N(omega),N'(omega)-dimethyl-L-arginine zwitterion.
Symmetric Dimethylarginine is a dimethylated derivative of L-arginine where the two methyl groups are attached to arginine in a symmetrical configuration. Symmetric dimethylarginine (SDMA) is formed when S-adenosylmethionine protein N-methyltransferases transfer one methyl group from S-adenosylmethionine to each of the two guanidine nitrogen groups of a single arginine residue in a protein. SDMA is released when the protein is degraded. SDMA doesn't bind nitric oxide synthase (NOS) but may noncompetitivelty inhibit nitric oxide (NO) synthesis by reducing L-arginine availability; it also may play a role in the modulation of cardiovascular homeostasis and renal function.
Symmetric dimethylarginine is a uremic toxin. Uremic toxins can be subdivided into three major groups based upon their chemical and physical characteristics: 1) small, water-soluble, non-protein-bound compounds, such as urea; 2) small, lipid-soluble and/or protein-bound compounds, such as the phenols and 3) larger so-called middle-molecules, such as beta2-microglobulin. Chronic exposure of uremic toxins can lead to a number of conditions including renal damage, chronic kidney disease and cardiovascular disease. Symmetric dimethylarginine (SDMA) is an endogenously produced inhibitor of nitric oxide synthase (EC-Number 1.14.13.39). However, elevated levels of SDMA occur in patients with vascular disease, especially suffering end-stage renal disease. (A3290).
Brand Name: Vulcanchem
CAS No.: 30344-00-4
VCID: VC0007348
InChI: InChI=1S/C8H18N4O2/c1-10-8(11-2)12-5-3-4-6(9)7(13)14/h6H,3-5,9H2,1-2H3,(H,13,14)(H2,10,11,12)/t6-/m0/s1
SMILES: CNC(=NC)NCCCC(C(=O)O)N
Molecular Formula: C8H18N4O2
Molecular Weight: 202.25 g/mol

SDMA

CAS No.: 30344-00-4

VCID: VC0007348

Molecular Formula: C8H18N4O2

Molecular Weight: 202.25 g/mol

* For research use only. Not for human or veterinary use.

SDMA - 30344-00-4

Description N(omega),N'(omega)-dimethyl-L-arginine is a L-arginine derivative having two methyl groups at the N(omega)- and N'(omega)-positions It has a role as an EC 1.14.13.39 (nitric oxide synthase) inhibitor. It is a member of guanidines, a non-proteinogenic L-alpha-amino acid, a L-arginine derivative and a dimethylarginine. It is a conjugate base of a N(omega),N('omega)-dimethyl-L-argininium(1+). It is a tautomer of a N(omega),N'(omega)-dimethyl-L-arginine zwitterion.
Symmetric Dimethylarginine is a dimethylated derivative of L-arginine where the two methyl groups are attached to arginine in a symmetrical configuration. Symmetric dimethylarginine (SDMA) is formed when S-adenosylmethionine protein N-methyltransferases transfer one methyl group from S-adenosylmethionine to each of the two guanidine nitrogen groups of a single arginine residue in a protein. SDMA is released when the protein is degraded. SDMA doesn't bind nitric oxide synthase (NOS) but may noncompetitivelty inhibit nitric oxide (NO) synthesis by reducing L-arginine availability; it also may play a role in the modulation of cardiovascular homeostasis and renal function.
Symmetric dimethylarginine is a uremic toxin. Uremic toxins can be subdivided into three major groups based upon their chemical and physical characteristics: 1) small, water-soluble, non-protein-bound compounds, such as urea; 2) small, lipid-soluble and/or protein-bound compounds, such as the phenols and 3) larger so-called middle-molecules, such as beta2-microglobulin. Chronic exposure of uremic toxins can lead to a number of conditions including renal damage, chronic kidney disease and cardiovascular disease. Symmetric dimethylarginine (SDMA) is an endogenously produced inhibitor of nitric oxide synthase (EC-Number 1.14.13.39). However, elevated levels of SDMA occur in patients with vascular disease, especially suffering end-stage renal disease. (A3290).
CAS No. 30344-00-4
Product Name SDMA
Molecular Formula C8H18N4O2
Molecular Weight 202.25 g/mol
IUPAC Name (2S)-2-amino-5-[(N,N'-dimethylcarbamimidoyl)amino]pentanoic acid
Standard InChI InChI=1S/C8H18N4O2/c1-10-8(11-2)12-5-3-4-6(9)7(13)14/h6H,3-5,9H2,1-2H3,(H,13,14)(H2,10,11,12)/t6-/m0/s1
Standard InChIKey HVPFXCBJHIIJGS-LURJTMIESA-N
Isomeric SMILES CNC(=NC)NCCC[C@@H](C(=O)O)N
SMILES CNC(=NC)NCCCC(C(=O)O)N
Canonical SMILES CNC(=NC)NCCCC(C(=O)O)N
Physical Description Solid
Synonyms guanidino-N(1),N(2)-dimethylarginine
N(G1),N(G2)-dimethylarginine
N,N'-dimethylarginine
NG,N'G-dimethyl-L-arginine
omega-N(G),N'(G)-dimethylarginine
sDMA arginine
symmetric dimethylarginine
Reference [1]. Bode-Böger SM,et al. Symmetrical dimethylarginine: a new combined parameter for renal function and extent ofcoronary artery disease.[2]. Schepers E, et al. Symmetric dimethylarginine as a proinflammatory agent in chronic kidney disease.Clin J Am Soc Nephrol. 2011 Oct;6(10):2374-83. [3]. Nabity MB, et al. Symmetric Dimethylarginine Assay Validation, Stability, and Evaluation as a Marker for the EarlyDetection of Chronic Kidney Disease in Dogs. J Vet Intern Med. 2015 Jul-Aug;29(4):1036-44. [4]. Veldink H, et al. Effects of chronic SDMA infusion on glomerular filtration rate, blood pressure, myocardial function and renal histology in C57BL6/J mice. Nephrol Dial Transplant. 2013 Jun;28(6):1434-9.
PubChem Compound 169148
Last Modified Sep 13 2023

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator